![molecular formula C16H19N3O2S B4508481 2-[2-(1-azepanyl)-2-oxoethyl]-6-(2-thienyl)-3(2H)-pyridazinone](/img/structure/B4508481.png)
2-[2-(1-azepanyl)-2-oxoethyl]-6-(2-thienyl)-3(2H)-pyridazinone
Overview
Description
2-[2-(1-azepanyl)-2-oxoethyl]-6-(2-thienyl)-3(2H)-pyridazinone is a complex organic compound with a unique structure that includes an azepane ring, a thienyl group, and a pyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1-azepanyl)-2-oxoethyl]-6-(2-thienyl)-3(2H)-pyridazinone typically involves multi-step organic reactions. The process begins with the preparation of the azepane ring, followed by the introduction of the thienyl group and the formation of the pyridazinone core. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various organic solvents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are crucial to obtaining high-purity products suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-[2-(1-azepanyl)-2-oxoethyl]-6-(2-thienyl)-3(2H)-pyridazinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction can produce compounds with altered hydrogenation states.
Scientific Research Applications
2-[2-(1-azepanyl)-2-oxoethyl]-6-(2-thienyl)-3(2H)-pyridazinone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(1-azepanyl)-2-oxoethyl]-6-(2-thienyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-[2-(1-piperidyl)-2-oxoethyl]-6-(2-thienyl)-3(2H)-pyridazinone: Similar structure but with a piperidine ring instead of an azepane ring.
2-[2-(1-azepanyl)-2-oxoethyl]-6-(2-furyl)-3(2H)-pyridazinone: Similar structure but with a furan ring instead of a thienyl group.
Uniqueness
2-[2-(1-azepanyl)-2-oxoethyl]-6-(2-thienyl)-3(2H)-pyridazinone is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 2-[2-(1-azepanyl)-2-oxoethyl]-6-(2-thienyl)-3(2H)-pyridazinone is a pyridazinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anti-cancer effects, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a pyridazinone core with an azepane and thienyl substituent, which are crucial for its biological activity. The specific arrangement of these functional groups contributes to its interaction with biological targets.
Anti-Cancer Activity
Recent studies have demonstrated the anti-proliferative effects of pyridazinone derivatives against various cancer cell lines. For instance, research involving HCT116 colon cancer cells showed that certain pyridazinones exhibited significant cytotoxicity, with IC50 values comparable to established chemotherapeutic agents like daunorubicin .
The mechanisms underlying these effects may involve the modulation of cellular pathways related to apoptosis and cell cycle regulation.
Enzyme Inhibition
The compound has shown potential as an inhibitor of monoamine oxidase (MAO), an enzyme implicated in neurodegenerative diseases and mood disorders. Inhibitors of MAO-B are particularly relevant for the treatment of Parkinson's disease. For example, one study reported that certain pyridazinones had IC50 values in the low micromolar range for MAO-B inhibition, indicating strong inhibitory activity .
Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index |
---|---|---|---|
T6 | 1.57 | 0.013 | 120.8 |
T3 | 4.19 | 0.039 | 107.4 |
These findings suggest that modifications to the pyridazinone scaffold can enhance selectivity and potency against specific isoforms of MAO.
Cytotoxicity and Safety Profile
The safety profile of pyridazinones is critical for their development as therapeutic agents. The Artemia salina lethality test is often employed to assess the toxicity of new compounds. In studies, several derivatives demonstrated LC50 values greater than 100 µg/mL, indicating a favorable safety margin .
Case Studies
- In Vitro Studies on HCT116 Cells : A series of experiments evaluated the anti-proliferative effects of various pyridazinones on HCT116 cells under different conditions, including exposure to serotonin as a pro-inflammatory factor. Results indicated that some compounds significantly reduced cell viability while maintaining low toxicity levels in non-cancerous fibroblast cells .
- MAO Inhibition Studies : Detailed kinetic assays were performed to determine the inhibition constants (Ki) for MAO-A and MAO-B using various concentrations of inhibitors derived from pyridazinones. These studies highlighted the reversible nature of inhibition by certain derivatives, suggesting potential for therapeutic use in neurodegenerative conditions .
Properties
IUPAC Name |
2-[2-(azepan-1-yl)-2-oxoethyl]-6-thiophen-2-ylpyridazin-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c20-15-8-7-13(14-6-5-11-22-14)17-19(15)12-16(21)18-9-3-1-2-4-10-18/h5-8,11H,1-4,9-10,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJQDAGBRPQCOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.